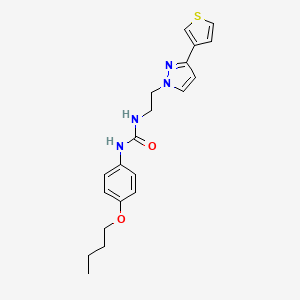

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea-based compounds. It is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a potent inhibitor of the enzyme glutaminase, which plays a crucial role in cancer metabolism.

科学的研究の応用

Hydrogel Formation and Morphology Tuning

Urea derivatives have been reported to form hydrogels in various acidic conditions, with the gel's physical properties, such as morphology and rheology, being tunable through the identity of the anion. This property is significant for designing materials with specific mechanical characteristics and for applications requiring gelation at precise conditions (Lloyd & Steed, 2011).

Drug Design and Molecular Inhibition

N-pyrazole, N'-thiazole urea compounds have been developed as potent inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), a critical enzyme in inflammatory diseases and cancer. The structure-based design of these inhibitors highlights the utility of urea derivatives in medicinal chemistry for creating novel therapeutic agents (Getlik et al., 2012).

Synthesis of Novel Derivatives for Biological Activities

The synthesis of novel urea derivatives incorporating thiophene and pyrazole units has been explored, revealing their potential as plant growth regulators. This underscores the versatility of such compounds in agricultural sciences and their role in synthesizing new chemicals with specific bioactivities (Song Xin-jian et al., 2006).

Electropolymerization and Electrochromic Properties

Urea derivatives linked with thiophene and pyrazole groups have been utilized in the electropolymerization process to create polymers with distinct electrochemical and electrochromic properties. These materials find applications in electronic devices, showcasing the adaptability of urea-based compounds in materials science (Bin Hu et al., 2013).

Antimicrobial and Anticancer Agents

Research on urea derivatives, especially those incorporating thiophene and pyrazole, has demonstrated significant antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents against infectious diseases and cancer (Safaa I. Elewa et al., 2021).

特性

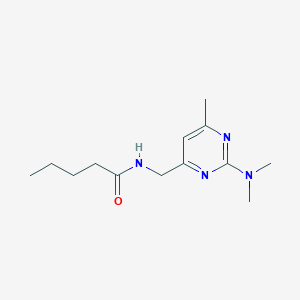

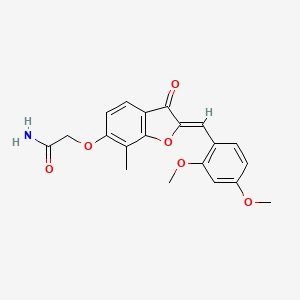

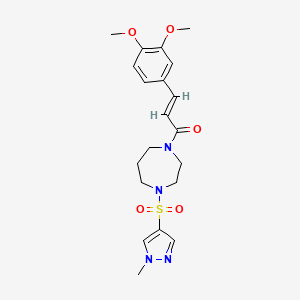

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-2-3-13-26-18-6-4-17(5-7-18)22-20(25)21-10-12-24-11-8-19(23-24)16-9-14-27-15-16/h4-9,11,14-15H,2-3,10,12-13H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQKZXCEMHKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)

![1-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]ethanone](/img/no-structure.png)

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)

![Methyl 2-(butylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2571816.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2571817.png)

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2571818.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)